(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
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Overview
Description
(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzo[d]thiazole moiety fused with a furan-2-carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide typically involves the condensation of 6-ethyl-3-methylbenzo[d]thiazol-2-amine with furan-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(6-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
- (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
- (Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Uniqueness
(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is unique due to the specific combination of its functional groups and the resulting chemical properties. Its structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(6-ethyl-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-3-10-6-7-11-13(9-10)20-15(17(11)2)16-14(18)12-5-4-8-19-12/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTQETJBJLNDAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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